molecular formula C12H8Br2O B1339460 3,4'-Dibromodiphenyl ether CAS No. 83694-71-7

3,4'-Dibromodiphenyl ether

Cat. No. B1339460
CAS RN: 83694-71-7
M. Wt: 328 g/mol
InChI Key: BGPOVBPKODCMMN-UHFFFAOYSA-N
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Description

3,4’-Dibromodiphenyl ether is a chemical compound with the formula C12H8Br2O . It has a molecular weight of 327.999 .


Molecular Structure Analysis

The molecular structure of 3,4’-Dibromodiphenyl ether consists of two phenyl rings connected by an ether linkage, with bromine atoms attached to the 3rd and 4th carbon atoms of the phenyl rings .


Physical And Chemical Properties Analysis

3,4’-Dibromodiphenyl ether has a density of 1.7±0.1 g/cm3, a boiling point of 346.3±22.0 °C at 760 mmHg, and a flash point of 141.0±20.8 °C .

Scientific Research Applications

Anaerobic Degradation

  • Anaerobic Microbial and Photochemical Degradation : Research on 4,4'-dibromodiphenyl ether (BDE15) shows that it undergoes reductive debromination within a biological reactor, leading to the production of 4-bromodiphenyl ether (BDE3) and diphenyl ether (DE). This study provides insights into the anaerobic microbial and photochemical degradation pathways of BDE15, which is structurally similar to 3,4'-dibromodiphenyl ether (Rayne, Ikonomou, & Whale, 2003).

Chemical Properties and Transformation

  • Ligninase-Mediated Transformation : Lignin peroxidase (LiP), an enzyme from white rot fungus, can effectively transform 4,4'-dibromodiphenyl ether (BDE 15), suggesting potential enzymatic pathways for the transformation of compounds like this compound in the environment (Feng, Mao, Chen, & Gao, 2013).

Environmental Impact and Removal

  • Photolytic Degradation : A study on the photolytic degradation of polybromodiphenyl ethers, including BDE-209 (which is structurally related to this compound), under UV-lamp and solar irradiations, provides insights into the environmental fate and potential remediation strategies for these compounds (Shih & Wang, 2009).

Catalytic Debromination

  • Catalytic Debromination for Environmental Remediation : A silica-supported palladium nanoparticle catalyst has been demonstrated to effectively debrominate polybrominated diphenyl ethers, turning them into less harmful products. This method could be applicable to compounds like this compound, offering a way to mitigate their environmental impact (Ukisu, 2015).

Chemical Synthesis and Reactions

Mechanism of Action

Target of Action

The primary targets of 3,4’-Dibromodiphenyl ether are certain strains of bacteria, such as Cupriavidus sp. WS, which can degrade diphenyl ether (DE), 4-bromodiphenyl ether, and 4,4’-bromodiphenyl ether . These bacteria play a crucial role in the degradation of these compounds, thereby reducing their persistence in the environment .

Mode of Action

The compound interacts with its bacterial targets through a series of enzymatic reactions. The bph genes in Cupriavidus sp. WS play a crucial role in the degradation of 3,4’-Dibromodiphenyl ether . The enzymes BphA, BphB, and BphC act sequentially in the aerobic degradation of the compound . BphA converts the compound into a dihydrodiol product, which is then dehydrogenated into 2,3-dihydroxydiphenyl ether by BphB. Finally, BphC decomposes 2,3-dihydroxydiphenyl ether into phenol and 2-pyrone-6-carboxylic acid .

Biochemical Pathways

The biochemical pathway involved in the degradation of 3,4’-Dibromodiphenyl ether is the aerobic degradation pathway . This pathway involves the sequential action of the enzymes BphA, BphB, and BphC, leading to the complete degradation of the compound into phenol and 2-pyrone-6-carboxylic acid .

Pharmacokinetics

It is known that the compound is extremely persistent in the environment, with a low rate of degradation .

Result of Action

The result of the action of 3,4’-Dibromodiphenyl ether is the complete degradation of the compound into phenol and 2-pyrone-6-carboxylic acid . This degradation process reduces the persistence of the compound in the environment and its potential health risks .

Action Environment

The action of 3,4’-Dibromodiphenyl ether is influenced by environmental factors. The compound is extremely persistent in the environment, with a low rate of degradation . Certain strains of bacteria, such asCupriavidus sp. WS, can degrade the compound, reducing its persistence in the environment . The degradation process is aerobic and is likely influenced by factors such as temperature, pH, and the presence of oxygen .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3,4’-Dibromodiphenyl ether are not yet fully understood. Studies have shown that certain strains of bacteria, such as Cupriavidus sp. WS, can degrade diphenyl ether, 4-bromodiphenyl ether, and 4,4’-dibromodiphenyl ether . The degradation process involves several enzymes, including BphA, BphB, and BphC .

Cellular Effects

It is known that PBDEs, including 3,4’-Dibromodiphenyl ether, can cause neurodevelopmental toxicity and endocrine disruption in mammals

Molecular Mechanism

The molecular mechanism of 3,4’-Dibromodiphenyl ether degradation involves a sequence of enzymatic reactions. The dihydrodiol product of BphA is dehydrogenated into 2,3-dihydroxydiphenyl ether by BphB. 2,3-Dihydroxydiphenyl ether is then decomposed into phenol and 2-pyrone-6-carboxylic acid by BphC .

Temporal Effects in Laboratory Settings

In laboratory settings, 3,4’-Dibromodiphenyl ether was completely degraded in 6 days without any detectable end-product

Metabolic Pathways

The degradation process involves several enzymes, including BphA, BphB, and BphC

properties

IUPAC Name

1-bromo-3-(4-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2O/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPOVBPKODCMMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577711
Record name 1-Bromo-3-(4-bromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83694-71-7
Record name 3,4'-Dibromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083694717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-3-(4-bromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4'-DIBROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z13EHB02E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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